Welcome to the BenchChem Online Store!
molecular formula C10H10ClNO2 B8568235 3-Hydroxy-2-(2-chloroethyl)-1-oxoisoindolin

3-Hydroxy-2-(2-chloroethyl)-1-oxoisoindolin

Cat. No. B8568235
M. Wt: 211.64 g/mol
InChI Key: BLRMQYDBTGVPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05376673

Procedure details

9.7 ml (0.101 mole) of ethyl chlorocarbonate were dropwise added to a solution of 15.2 g (0.101 mole) of 2-carboxybenzaldehyde in 500 ml of chloroform and 14.1 ml (0.101 mole) of triethylamine, cooled to 0° C. After 45 minutes, a solution of 11.7 g (0.101 mole) of 2-chloroethylamine hydrochloride in 200 ml of chloroform and 14.1 ml (0.101 mole) of triethylamine was dropwise added thereto. The obtained solution was kept at 0°-5° C. for 5 hours. After warming to room temperature, the mixture was washed with water, 5% sodium bicarbonate, again with water and finally dried over sodium sulfate. 19 g of a crude product were obtained, which was purified on silica gel column eluting with methylene chloride-acetone 10/1 (v/v). 7 g of the title product were obtained; mp=133°-134° C. (methylene chloride).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)OCC.[C:7]([C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[CH:12]=[O:13])([OH:9])=O.C(N(CC)CC)C.Cl.[Cl:26][CH2:27][CH2:28][NH2:29]>C(Cl)(Cl)Cl>[OH:9][CH:7]1[C:10]2[C:11](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:13])[N:29]1[CH2:28][CH2:27][Cl:26] |f:3.4|

Inputs

Step One
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=O)C=CC=C1
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
Cl.ClCCN
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The obtained solution was kept at 0°-5° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
WASH
Type
WASH
Details
the mixture was washed with water, 5% sodium bicarbonate, again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
19 g of a crude product were obtained
CUSTOM
Type
CUSTOM
Details
which was purified on silica gel column
WASH
Type
WASH
Details
eluting with methylene chloride-acetone 10/1 (v/v)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1N(C(C2=CC=CC=C12)=O)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.